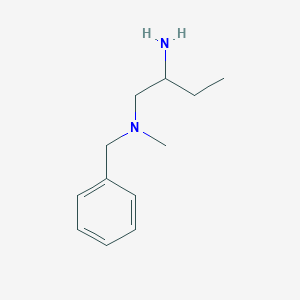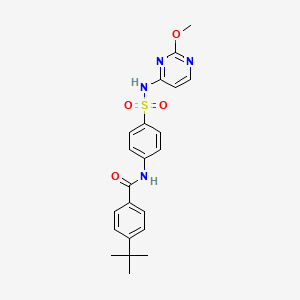
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Wirkmechanismus
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a selective inhibitor of BTK, which is a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation. Inhibition of BTK by this compound leads to inhibition of these downstream pathways, resulting in apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 of less than 1 nM. This compound has also been shown to be selective for BTK, with minimal activity against other kinases. In preclinical studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies, with minimal effects on normal B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is its potency and selectivity for BTK, which makes it a useful tool for studying the role of BTK in B-cell signaling and malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other agents, such as venetoclax or immune checkpoint inhibitors, to enhance their efficacy. Another area of interest is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life or better oral bioavailability. Finally, there is interest in exploring the role of BTK in other types of cancer, such as solid tumors, and the potential for BTK inhibitors in these indications.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-nitrophenylsulfonamide with 2-methoxypyrimidine-4-boronic acid, followed by reduction of the nitro group to the corresponding amine. The resulting amine is then coupled with 4-(tert-butyl)benzoyl chloride to give the final product.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, this compound has been shown to inhibit BCR signaling and induce apoptosis in CLL cells, both alone and in combination with other agents such as venetoclax. In MCL, this compound has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, this compound has been shown to inhibit BCR signaling and induce apoptosis in DLBCL cells.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-22(2,3)16-7-5-15(6-8-16)20(27)24-17-9-11-18(12-10-17)31(28,29)26-19-13-14-23-21(25-19)30-4/h5-14H,1-4H3,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIQZHUWASQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2790270.png)
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
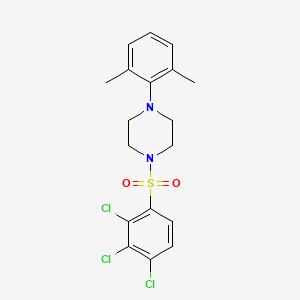
![6-[(4-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2790275.png)

![3-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic Acid](/img/structure/B2790277.png)
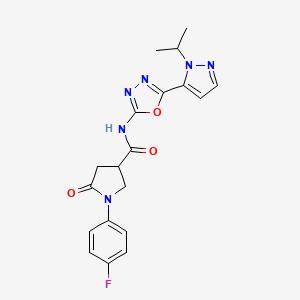
![4-(4-{[1-(2-Furoyl)piperidin-4-yl]methoxy}benzoyl)morpholine](/img/structure/B2790281.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2790282.png)
![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790283.png)
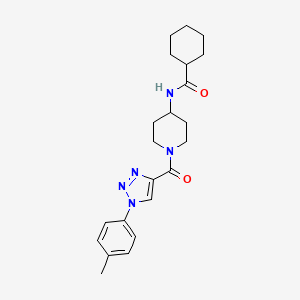
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
